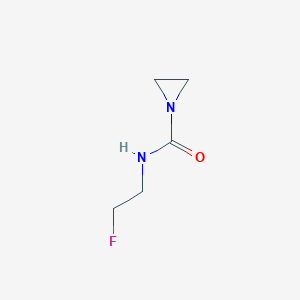

N-(2-Fluoroethyl)aziridine-1-carboxamide

Description

Significance of Aziridine (B145994) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a cornerstone in modern organic and medicinal chemistry. nih.govnih.gov Its high ring strain makes it a versatile synthetic intermediate, prone to ring-opening reactions that allow for the stereoselective introduction of nitrogen into complex molecules. researchgate.net This reactivity is harnessed to construct a wide array of nitrogen-containing compounds, including amino acids, alkaloids, and other biologically active molecules. researchgate.netnih.gov

Aziridine-containing compounds are found in a number of natural products and have been investigated for a wide range of therapeutic applications. nih.gov Researchers have designed and synthesized novel molecules incorporating the aziridine scaffold to evaluate their potential as:

Anticancer agents nih.gov

Antibacterial and antifungal agents nih.gov

Cysteine protease inhibitors nih.gov

Antimalarial and antileishmanial agents nih.gov

The electrophilic nature of the aziridine ring allows it to act as a potent alkylating agent, a mechanism that underlies some of its biological activities. nih.gov This reactivity, combined with the ability to introduce chirality, makes the aziridine scaffold a privileged structure in drug discovery and development.

Strategic Role of Fluoroethyl Moieties in Molecular Design and Biological Probing

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluoroethyl moiety, in particular, offers several advantages:

| Property Affected | Impact of Fluoroethyl Group |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the fluoroethyl group resistant to metabolic degradation by enzymes such as cytochrome P450. This can increase the half-life of a drug in the body. |

| Lipophilicity | Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. |

| Binding Affinity | The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of a compound. |

| Conformational Control | The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a receptor's binding site. |

| Bioisosterism | A fluoroethyl group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and size. |

These properties make the fluoroethyl group a valuable tool for researchers aiming to optimize the therapeutic potential of new chemical entities.

Academic Context and Research Trajectory of N-(2-Fluoroethyl)aziridine-1-carboxamide

Specific academic research focusing exclusively on this compound is not prominent in the current body of scientific literature. However, the research landscape for related compounds provides a clear context for its potential areas of investigation. Studies on various N-substituted aziridine-1-carboxamides and fluorinated aziridines indicate a strong academic interest in this class of molecules.

The synthesis of fluorinated aziridines, such as 2-fluoroaziridine-2-carboxylates, has been explored through methods like the aza-Darzens reaction. nih.gov Research into aziridine-2-carboxamide derivatives has shown their reactivity with various nucleophiles, suggesting their potential as targeted alkylating agents in biological systems.

Future research on this compound would likely focus on:

Novel Synthetic Methodologies: Developing efficient and stereoselective routes to synthesize the compound.

Biological Screening: Evaluating its cytotoxic, antimicrobial, and enzyme-inhibitory activities.

Mechanistic Studies: Investigating its mode of action, particularly its potential as an alkylating agent or covalent modifier of biological targets.

Application as a Chemical Probe: Utilizing the fluoroethyl group for ¹⁹F NMR studies to probe molecular interactions and biological environments.

The convergence of the unique reactivity of the aziridine ring and the advantageous properties of the fluoroethyl group positions this compound as a compound of significant interest for future exploration in medicinal and materials chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C5H9FN2O |

|---|---|

Molecular Weight |

132.14 g/mol |

IUPAC Name |

N-(2-fluoroethyl)aziridine-1-carboxamide |

InChI |

InChI=1S/C5H9FN2O/c6-1-2-7-5(9)8-3-4-8/h1-4H2,(H,7,9) |

InChI Key |

HVWFLGMQVGVMJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)NCCF |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Fluoroethyl Aziridine 1 Carboxamide and Analogous Structures

Established Routes for Aziridine (B145994) Ring Formation

The formation of the aziridine ring is a cornerstone of this synthesis, and numerous methods have been developed to achieve this transformation with high efficiency and stereochemical control. These methods can be broadly categorized into asymmetric, metal-catalyzed, and organocatalytic approaches.

Asymmetric Synthesis of Aziridines for Chiral Control

The generation of chiral aziridines is of significant interest due to their role as versatile intermediates in the synthesis of enantiomerically pure compounds. researchgate.net Asymmetric synthesis of aziridines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents. jchemlett.comscispace.com One prominent approach involves the diastereoselective reaction of chiral imines with ylides. For instance, the reaction of chiral N-sulfinyl ketimines with Grignard reagents can produce chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereoselectivity. rsc.org Another powerful method is the use of chiral Brønsted acid catalysts in a multi-component aza-Darzens reaction to yield optically active cis-aziridines. researchgate.net These methods provide excellent control over the stereochemistry of the final product, which is crucial for applications where specific stereoisomers are required.

Metal-Catalyzed Aziridination Reactions

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of aziridines. mdpi.com A common strategy involves the transfer of a nitrene group to an alkene, a reaction that can be catalyzed by a variety of transition metals, including copper, rhodium, and palladium. mdpi.comnih.gov For example, the coupling of vinyl aziridines with isocyanates can be effectively catalyzed by nickel complexes. nih.gov The choice of metal and ligand is critical in controlling the efficiency and selectivity of the reaction. While many metal-catalyzed aziridinations yield N-substituted aziridines with electron-withdrawing groups, recent advancements have enabled the direct and stereospecific synthesis of N-H and N-alkyl aziridines from unactivated olefins using rhodium catalysts. nih.govnih.gov

A plausible route to N-(2-Fluoroethyl)aziridine-1-carboxamide could involve the reaction of an unsubstituted aziridine with 2-fluoroethyl isocyanate. The synthesis of the initial aziridine ring can be achieved through metal-catalyzed cyclization of suitable precursors.

| Catalyst System | Substrate Scope | Key Features |

| Rhodium(II) catalysts | Unactivated olefins | Direct synthesis of N-H and N-alkyl aziridines. nih.govnih.gov |

| Nickel/IMes | Vinyl aziridines and isocyanates | Access to substituted imidazolidinones and other heterocycles. nih.gov |

| Copper(I)/L-proline | Alkenes and trifluoromethylated precursors | Synthesis of CF3-containing aziridines. jchemlett.com |

Organocatalytic Approaches to Aziridine Construction

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of aziridines, often providing high levels of stereocontrol. researchgate.net These reactions are typically promoted by small organic molecules. For instance, the asymmetric aziridination of enones can be achieved using carbamate (B1207046) reagents in the presence of chiral organocatalysts. researchgate.net Another notable example is the ring-opening polymerization of N-tosyl aziridines catalyzed by N-heterocyclic carbenes, demonstrating a metal-free route to poly(aziridine)s. rsc.org The asymmetric ring-opening of aziridines using organocatalysts also provides a route to chiral β-substituted amines. rsc.orgresearchgate.net

Synthetic Strategies for Fluoroethyl Group Introduction

The incorporation of a fluoroethyl group, particularly with the fluorine-18 (B77423) isotope for positron emission tomography (PET), is a critical step in the synthesis of the target molecule and its analogs.

Direct Fluoroethylation Procedures

Direct fluoroethylation can be challenging, but several methods exist for the synthesis of 2-fluoroethylamines, which are key precursors. acs.org One approach involves the ring-opening of aziridines with a fluoride (B91410) source. For example, the hydrofluorination of aziridines can be achieved using a combination of benzoyl fluoride and a non-nucleophilic alcohol in the presence of a Lewis base catalyst to generate β-fluoroamines. organic-chemistry.org The synthesis of β-fluoroamines can also be accomplished through the ring opening of N-tosyl aziridines with reagents like tetrabutylammonium (B224687) fluoride (TBAF). whiterose.ac.uk

A potential synthetic route to this compound could involve the synthesis of aziridine-1-carbonyl chloride, followed by a reaction with 2-fluoroethylamine. The synthesis of 2-fluoroethylamine itself can be achieved through various established methods. acs.org

Radiosynthetic Methodologies for Fluorine-18 Incorporation via Aziridine Ring Opening

The introduction of the positron-emitting isotope fluorine-18 is of great importance for the development of PET imaging agents. nih.govnih.gov Aziridine ring-opening reactions provide a valuable strategy for the late-stage introduction of [18F]fluoride. researchgate.netnih.govresearchgate.net This approach often involves the use of an activated aziridine, where an electron-withdrawing group on the nitrogen atom enhances the ring's susceptibility to nucleophilic attack. researchgate.netnih.gov

The regioselectivity of the ring-opening is a critical factor and can be controlled by the nature of the activating group and the substituents on the aziridine ring. nih.govfrontiersin.org For instance, the ring opening of activated aziridine-2-carboxylates with [18F]fluoride has been shown to be highly regioselective, yielding α-[18F]fluoro-β-alanine derivatives in good radiochemical yields. researchgate.netnih.gov This methodology is highly relevant for the synthesis of [18F]-labeled analogs of this compound.

The general procedure for such a radiosynthesis involves the preparation of a suitable aziridine precursor, followed by nucleophilic substitution with [18F]fluoride, which is typically produced in a cyclotron and requires activation. researchgate.netmdpi.com

| Precursor Type | [18F]Fluoride Source | Key Outcome |

| Activated aziridine-2-carboxylates | K[18F]/Kryptofix 2.2.2 | Regioselective synthesis of α-[18F]fluoro-β-alanine. researchgate.netnih.gov |

| meso-N-picolinamide aziridines | PhCOF/HFIP with (salen)Co and Ti(IV) catalysts | Enantioselective synthesis of trans-β-fluoroamines. ucla.edu |

| N-tosyl aziridines | Tetrabutylammonium fluoride (TBAF) | Synthesis of β-fluoroamines. whiterose.ac.uk |

Assembly of the Carboxamide Moiety

The introduction of a carboxamide functional group onto an aziridine ring is a critical step in the synthesis of this compound and its analogs. This transformation can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Synthesis of Aziridine-1-carboxamide Derivatives

The formation of the aziridine-1-carboxamide linkage is typically accomplished by reacting an aziridine with a suitable carbonyl-containing electrophile or through multi-component reactions that construct the functionalized ring system in a sequential manner.

One common approach involves the coupling of aziridines with isocyanates. For instance, the reaction between vinyl aziridines and phenyl isocyanate has been studied under both thermal and nickel-catalyzed conditions. While thermal reactions tend to yield oxazolidinone products, employing a Nickel/N-heterocyclic carbene (NHC) catalyst system, such as Ni(COD)₂/IMes, generally directs the reaction towards the formation of vinyl-substituted five-membered imidazolidinone products. nih.gov

Another versatile method is the acylation of a pre-formed aziridine ring. Derivatives of aziridine-2-carboxylic acid, including esters and amides, can be acylated with aromatic sulphonic acid chlorides in a biphasic system (CHCl₃/H₂O) using potassium carbonate as a base. This method provides the corresponding N-sulphonyl-aziridine-2-carboxylic acid derivatives in nearly quantitative yields after purification by flash chromatography. tandfonline.com

The synthesis of highly substituted and functionalized aziridine derivatives can also be achieved through sequential three-component reactions. This strategy can generate N-unprotected, trisubstituted aziridines bearing a peptide side chain, which are then available for subsequent N-functionalization to introduce the carboxamide moiety. beilstein-journals.org Furthermore, aziridine-2-carboxamides can be synthesized from precursors like 2-O-mesylbutenolide through a 1,4-Michael addition with an amine. researchgate.net

Tertiary amides, such as N,N-dimethylaziridine-2-carboxamides, serve as valuable precursors for more complex structures. These compounds can react selectively with organolithium reagents at the amide carbonyl group at low temperatures (−78 °C) without opening the aziridine ring, yielding 2-aziridinylketones. nih.gov

The table below summarizes various methods for the synthesis of aziridine carboxamide derivatives.

| Starting Material(s) | Reagent(s) | Product Type | Key Features |

| Vinyl aziridine, Phenyl isocyanate | Ni(COD)₂ / NHC ligand | Vinyl imidazolidinone | Catalyst directs reaction to thermodynamically favored product. nih.gov |

| Aziridine-2-carboxylic acid derivative | Aromatic sulphonic acid chloride, K₂CO₃ | 1-Arylsulphonyl-aziridine-2-carboxylic acid derivative | High yields, applicable to various esters and amides. tandfonline.com |

| 3-Arylmethylene-2,5-piperazinedione, NBS, Methanol, Amine/Alcohol | NaH | N-Unprotected, trisubstituted aziridine | Multi-component reaction under mild conditions. beilstein-journals.org |

| N,N-Dimethylaziridine-2-carboxamide | Organolithium reagent | 2-Aziridinylketone | Selective reaction at the amide carbonyl at low temperature. nih.gov |

Enantioselective and Regioselective Approaches to Substituted Carboxamides

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For substituted aziridine carboxamides, this involves controlling both the enantioselectivity (the three-dimensional arrangement at stereocenters) and the regioselectivity (the site of reaction in molecules with multiple reactive centers).

Enantioselective Synthesis

Metal-catalyzed reactions are also prominent. A highly enantioselective aziridination has been achieved through a copper hydride (CuH)-catalyzed regioselective intramolecular hydroamination of allylic hydroxylamine (B1172632) esters. This method allows for the direct synthesis of alkyl-substituted chiral aziridines from achiral starting materials with high enantio-control. nih.govorganic-chemistry.org

Chiral phosphoric acids have been employed as catalysts for the clean and rapid aziridination of N-Boc- and N-Cbz-imines with diazoacetamides. This approach yields aziridines with excellent yields, diastereoselectivities, and enantioselectivities. organic-chemistry.org Similarly, sulfur ylide-mediated catalytic asymmetric aziridination of imines, promoted by chiral sulfides and metal salts, can produce chiral 3-aryl aziridine-2-carboxamides, although with moderate enantioselectivity (30-58% ee). mdpi.com

Regioselective Approaches

The inherent ring strain of aziridines makes them susceptible to ring-opening reactions, and controlling the regioselectivity of these transformations is a key synthetic challenge. mdpi.com The outcome of nucleophilic attack is often dependent on the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. frontiersin.org

For aziridine-2-carboxamides, nucleophilic ring-opening is a critical reaction. For example, the ring-opening of chiral aziridine-2-carboxamide with triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can produce a mixture of regioisomeric fluoroamines. researchgate.net The regioselectivity can be influenced by the substituents; for instance, ring-opening of N-benzyl-1-p-nosyl-l-aziridine-2-carboxamide with carbohydrate-based nucleophiles can be directed to form specific glycosyl serine conjugates. nih.gov The reaction of thiols with chiral aziridines is often highly regioselective, with the nucleophile attacking the less substituted carbon atom of the ring. nih.govmdpi.com

The regioselectivity of these ring-opening reactions is crucial for the synthesis of complex nitrogen-containing molecules from aziridine precursors. frontiersin.orgresearchgate.net

The following table highlights selected stereoselective approaches to aziridine derivatives.

| Method | Catalyst/Reagent | Substrate | Product Feature | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Organocatalytic α-chlorination/cyclization | Chiral organocatalyst | Aldehyde, Primary amine | Chiral N-alkyl terminal aziridine | 88-94% ee nih.gov |

| Intramolecular Hydroamination | Copper Hydride (CuH) | Allylic hydroxylamine ester | Chiral alkyl-substituted aziridine | High enantioenrichment nih.govorganic-chemistry.org |

| Aziridination | Chiral Phosphoric Acid | N-Boc/N-Cbz-imine, Diazoacetamide | Chiral aziridine | Excellent ee and dr organic-chemistry.org |

| Sulfur Ylide-mediated Aziridination | Chiral sulfide (B99878) / Metal salt | Imine, Diazo compound | Chiral 3-aryl aziridine-2-carboxamide | 30-58% ee mdpi.com |

| Reformatsky-type aza-Darzens reaction | Zinc metal | Ethyl dibromofluoroacetate, Imine | 2-Fluoroaziridine-2-carboxylate | High dr (85:15) nih.gov |

Reaction Mechanisms and Mechanistic Investigations of N 2 Fluoroethyl Aziridine 1 Carboxamide Reactivity

Nucleophilic Ring-Opening Reactions of Aziridines

Aziridines are highly valuable intermediates in organic synthesis due to the ring strain inherent in their three-membered structure, which provides a strong thermodynamic driving force for ring-opening reactions. mdpi.comnih.gov Non-activated aziridines, those with electron-donating groups on the nitrogen, are relatively inert and require activation to react with nucleophiles. nih.gov Conversely, the presence of an electron-withdrawing group on the nitrogen atom, such as the carboxamide group in N-(2-Fluoroethyl)aziridine-1-carboxamide, activates the ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack. researchgate.netacs.org

Detailed Analysis of Regioselectivity and Stereoselectivity in Aziridine (B145994) Ring Opening

The regioselectivity of nucleophilic attack on unsymmetrically substituted aziridines is a critical aspect of their chemistry, determined by a balance of steric and electronic factors. Generally, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted or less sterically hindered carbon atom. nih.gov In the case of this compound, the aziridine ring itself is unsubstituted, meaning the two carbon atoms are chemically equivalent. Therefore, in the absence of other directing influences, nucleophilic attack would occur at either carbon with equal probability.

However, in substituted N-acyl aziridines, the choice of catalyst and reaction conditions can profoundly influence the site of attack. For instance, Lewis acid-mediated ring-opening reactions can favor attack at the more substituted carbon by stabilizing a partial positive charge that develops in the transition state, leading to an SN1-like mechanism. iitk.ac.in Transition metal catalysis has also been shown to control regioselectivity, where the outcome depends on the interaction between the catalyst and the aziridine substrate. mdpi.com

Stereoselectivity is another key feature of aziridine ring-opening. Reactions that proceed through a concerted SN2-type pathway result in a complete inversion of stereochemistry at the carbon center being attacked. This stereospecificity makes chiral aziridines powerful building blocks for asymmetric synthesis. researchgate.net

Table 1: Factors Influencing Regioselectivity in Aziridine Ring Opening

| Factor | Predominant Site of Attack | Typical Mechanism | Governing Principle |

|---|---|---|---|

| Steric Hindrance | Less substituted carbon | SN2 | Minimization of steric repulsion in the transition state. |

| Acid Catalysis | More substituted carbon | SN1-like | Stabilization of the more substituted carbocation-like transition state. |

| N-Activating Group | Either carbon (depends on other factors) | SN2 | Increases electrophilicity of ring carbons, facilitating attack. |

| Transition Metal Catalysis | Variable (catalyst-dependent) | Varies (e.g., oxidative addition) | Coordination of the metal to the aziridine directs the nucleophile. mdpi.com |

Kinetic and Thermodynamic Aspects of Nucleophilic Attack on the Aziridine Ring

The thermodynamics of aziridine ring-opening are highly favorable due to the significant release of ring strain, which is estimated to be around 27 kcal/mol. nih.gov This inherent strain makes the three-membered ring a high-energy starting material relative to its acyclic, ring-opened product.

From a kinetic standpoint, the rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the type of activating group on the aziridine nitrogen. Non-activated aziridines react slowly, but the presence of the N-carboxamide group in this compound significantly lowers the activation energy for nucleophilic attack. researchgate.net The reaction can be further accelerated by acid catalysis. Protonation of the carbonyl oxygen of the carboxamide group increases the electron-withdrawing capacity of the substituent, enhancing the electrophilicity of the ring carbons. ru.nl Studies on similar N-acylaziridines have shown that the reaction rate can be dramatically increased in the presence of an acid catalyst. frontiersin.org

The strength of the nucleophile also plays a crucial role. Stronger nucleophiles lead to faster reaction rates. For example, studies on aziridine-2-carboxamide (Leakadine) have shown that soft nucleophiles like thiols react significantly faster than harder nucleophiles such as amines or water, and their reaction is less dependent on pH. researchgate.net

Influence of Substituents and Activating Groups on Aziridine Reactivity Profiles

The substituent on the aziridine nitrogen atom is the primary determinant of the ring's reactivity towards nucleophiles. Electron-donating groups (like alkyl groups) increase the electron density on the nitrogen, making it more basic and the ring carbons less electrophilic, thus deactivating the ring. nih.gov In contrast, electron-withdrawing groups are essential for activating the aziridine ring. researchgate.netacs.org

The N-carboxamide group in this compound functions as an effective activating group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which reduces the electron density at the nitrogen and, through an inductive effect, at the ring carbons. This polarization makes the carbons more susceptible to nucleophilic attack. The effectiveness of various activating groups generally follows the order: CN > SO₂R > COR > CO₂R > H > R. Fluorine substitution directly on the aziridine ring has also been shown to have a profound activating effect, increasing reactivity by several orders of magnitude compared to the unsubstituted parent aziridine. acs.orgnih.gov

Table 2: Relative Activating Effect of N-Substituents on Aziridines

| N-Substituent (R in N-R) | Electronic Effect | Reactivity toward Nucleophiles | Example Group |

|---|---|---|---|

| -SO₂Ar (Sulfonyl) | Strongly Electron-Withdrawing | High | Tosyl, Nosyl |

| -COR (Acyl) | Electron-Withdrawing | Moderate to High | Acetyl, Benzoyl |

| -CONH₂ (Carboxamide) | Electron-Withdrawing | Moderate to High | Carboxamide |

| -CO₂R (Carbamate) | Electron-Withdrawing | Moderate | Boc, Cbz |

| -H | Neutral | Low (requires acid catalysis) | Unsubstituted |

| -Alkyl | Electron-Donating | Very Low (non-activated) | Methyl, Benzyl |

Mechanisms of Carbon-Fluorine Bond Reactivity in Fluoroethyl Systems

The carbon-fluorine bond is the strongest single covalent bond in organic chemistry, with a typical bond dissociation energy of over 100 kcal/mol. nih.gov This strength imparts high thermal and chemical stability to fluorinated compounds. nih.govthe-innovation.org However, under specific conditions, the C-F bond can be cleaved.

Investigation of Cleavage Pathways for the Fluoroethyl Group

In the context of this compound, C-F bond cleavage is a plausible, albeit challenging, transformation. Several pathways can be considered:

Intramolecular Nucleophilic Substitution (SN2): This is a highly relevant pathway for this specific molecule. Following the nucleophilic opening of the aziridine ring, a new nucleophilic center (the nitrogen atom of the former aziridine) is generated. This nitrogen can then participate in an intramolecular SN2 reaction, attacking the carbon bearing the fluorine atom to displace the fluoride (B91410) ion. Such intramolecular reactions are often favored kinetically over their intermolecular counterparts due to proximity effects, particularly when forming stable 5- or 6-membered rings. cas.cn In this case, the cyclization would lead to the formation of a substituted piperazin-2-one (B30754) derivative. The success of this reaction is influenced by the nature of the nucleophile; hard nucleophiles like nitrogen and oxygen anions are particularly effective at displacing fluoride intramolecularly. cas.cn

Enzymatic Cleavage: In biological systems, specific metalloenzymes are capable of mediating C-F bond cleavage. rsc.orgnih.gov These reactions often involve high-valent metal-oxo species that can activate the C-F bond through various mechanisms, including radical rebound or electrophilic substitution. rsc.org

Reductive Defluorination: Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions. These reactions typically involve single-electron transfer to the fluorinated substrate, generating a radical anion that subsequently eliminates a fluoride ion. nih.gov

Impact of Intramolecular Interactions on Carbon-Fluorine Bond Stability

The stability of the C-F bond can be modulated by intramolecular interactions within the molecule. The presence of electronegative fluorine atoms can influence the conformation of the ethyl chain and create unique non-covalent interactions.

One such interaction is the hydrogen bond. While fluorine is a poor hydrogen bond acceptor in general, the C-H bond on a difluoromethyl (CF₂H) group can act as a "lipophilic hydrogen bond donor" due to the acidity conferred by the adjacent fluorine atoms. nih.gov In the case of a single fluorine, this effect is weaker but can still influence molecular conformation.

Furthermore, intramolecular interactions between the nitrogen atom's lone pair (either in the aziridine ring or after ring-opening) and the antibonding orbital of the C-F bond (an n → σ* interaction) could potentially weaken the bond, although this is typically a weak effect. The conformational arrangement of the fluoroethyl sidechain relative to the rest of the molecule would be critical in determining the strength of any such intramolecular forces. These interactions can stabilize specific conformers, which in turn could affect the molecule's reactivity, particularly in intramolecular cyclization reactions where a specific geometry is required for the transition state. cas.cn

Enzymatic Aziridine Formation Mechanisms and Divergent Pathways

While specific enzymatic pathways for the biosynthesis of this compound have not been documented in scientific literature, it is possible to extrapolate potential mechanisms based on established enzymatic strategies for the formation of the aziridine ring in natural products. nih.gov Research has revealed two primary divergent pathways that nature employs to construct this strained three-membered heterocycle: intramolecular cyclization via enzymatic activation and oxidative C-N bond formation. nih.gov

Intramolecular Cyclization Mechanisms

One of the principal strategies for enzymatic aziridine ring formation involves an intramolecular nucleophilic attack, where a nitrogen atom displaces a leaving group on an adjacent carbon. This process is reminiscent of classical synthetic methods but is orchestrated within an enzyme's active site.

Sulfotransferase-Mediated Formation: A well-characterized example of this pathway is found in the biosynthesis of the aziridine-containing natural product ficellomycin. nih.gov In this multi-step enzymatic process, a sulfotransferase plays a pivotal role. The enzyme catalyzes the transfer of a sulfo group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a primary hydroxyl group on the substrate. nih.gov This transformation converts the hydroxyl group into a much better leaving group (sulfate). Subsequently, an adjacent amine group, positioned correctly by the enzyme, performs an intramolecular nucleophilic attack, displacing the sulfate (B86663) and closing the three-membered ring. nih.govresearchgate.net

This sulfation/intramolecular cyclization sequence is considered a potential general strategy for aziridine biosynthesis in various microorganisms. nih.gov The structural analysis of enzymes involved in similar pathways, such as in vazabitide A biosynthesis, reveals that the enzyme's active site precisely orients the substrate to achieve an anti-periplanar conformation (a dihedral angle of nearly 180°) between the attacking amino group and the sulfate leaving group, which is optimal for the SN2-like reaction. researchgate.net

A hypothetical pathway for this compound could be envisioned starting from a precursor like N-(2-fluoroethyl)-L-serinamide. A specific kinase could first phosphorylate the terminal hydroxyl group, followed by the action of a sulfotransferase to form a sulfate ester. An enzyme would then facilitate the intramolecular cyclization, where the amide nitrogen attacks the carbon bearing the sulfate group, forming the aziridine ring.

Oxidative C-N Bond Formation Mechanisms

A mechanistically distinct and more recently discovered pathway involves oxidative C-N bond formation, catalyzed by mononuclear non-heme iron (Fe(II)) and 2-oxoglutarate (2OG)-dependent enzymes. nih.gov This mechanism avoids the need for a pre-installed leaving group on the substrate.

Fe(II)/2OG-Dependent Aziridination: In the biosynthesis of 2-aminoisobutyric acid, an Fe(II)/2OG-dependent enzyme is responsible for forming an aziridine ring on the precursor amino acid, L-valine. nih.gov The catalytic cycle is initiated by an iron(IV)-oxo (Fe(IV)=O) species, a powerful oxidant common to this class of enzymes. nih.gov This species initiates the reaction by abstracting a hydrogen atom from a C-H bond of the substrate (C-H activation), rather than from the N-H bond. nih.gov

Following hydrogen abstraction, the reaction diverges from the canonical hydroxylation pathway often seen with these enzymes, which would involve an "oxygen rebound" step. Instead of the oxygen atom being transferred to the substrate radical, a tertiary carbocation intermediate is likely formed. nih.gov This allows for a polar intramolecular C-N bond coupling, where the substrate's own amino group attacks the carbocation, completing the aziridine ring formation. nih.gov Mechanistic studies using substrate analogs have shown that it is possible to divert the reaction pathway from aziridination to the more typical hydroxylation, highlighting the fine-tuned control exerted by the enzyme's active site. nih.gov

For a synthetic compound like this compound, a chemo-enzymatic approach could be considered. For instance, a precursor molecule could be enzymatically hydroxylated at a specific, non-activated C-H bond by a cytochrome P450 monooxygenase. nih.gov This newly introduced hydroxyl group could then be chemically converted into a fluorine atom via deoxofluorination, providing a route to fluorinated analogs that may then undergo subsequent enzymatic or chemical aziridination. nih.gov

The table below summarizes the key features of the two primary, divergent enzymatic mechanisms for aziridine formation.

| Mechanism | Enzyme Class | Key Cofactor/Co-substrate | General Substrate Feature | Key Mechanistic Step | Natural Product Example |

|---|---|---|---|---|---|

| Intramolecular Cyclization | Sulfotransferase | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Amino alcohol | SN2-like displacement of a sulfate group by an adjacent amine | Ficellomycin, Vazabitide A |

| Oxidative C-N Coupling | Fe(II)/2OG-dependent oxygenase | Fe(II), 2-Oxoglutarate, O2 | Substrate with C-H bond adjacent to an amine | C-H activation by Fe(IV)=O followed by polar C-N bond formation | 2-Aminoisobutyric acid |

Derivatization and Functionalization Strategies for N 2 Fluoroethyl Aziridine 1 Carboxamide

Chemical Transformations at the Aziridine (B145994) Ring

The high degree of ring strain in aziridines, estimated to be around 27 kcal/mol, is a driving force for many of their characteristic reactions. The presence of an electron-withdrawing carboxamide group on the nitrogen atom further activates the ring carbons toward nucleophilic attack.

Ring expansion reactions of N-acylaziridines provide a powerful synthetic route to a variety of larger, more stable heterocyclic systems. These transformations often proceed through nucleophilic attack on a ring carbon, followed by ring opening and subsequent intramolecular cyclization.

One of the most common ring expansion reactions of N-acylaziridines is their conversion to five-membered heterocycles such as oxazolidinones and imidazolidinones. For instance, the reaction of N-acylaziridines with isocyanates, often catalyzed by Lewis acids or transition metals, can lead to the formation of iminooxazolidines, which can then isomerize to the corresponding imidazolidinones. researchgate.net While direct examples with N-(2-Fluoroethyl)aziridine-1-carboxamide are not extensively documented, analogous reactions with other N-substituted aziridines suggest a similar reactivity profile. A nickel-catalyzed cycloaddition of aziridines with isocyanates has been shown to proceed smoothly to yield iminooxazolidine derivatives. researchgate.net

The reaction of N-alkylaziridine-2-carboxylates with N-alkyl isocyanates can lead to ring expansion into imidazolidin-2-ones. In contrast, when N-phenyl isocyanates are used, oxazolidin-2-imines may be formed. researchgate.net Lewis acid catalysis can also promote the stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones. rsc.org

Furthermore, N-tosylaziridines have been shown to undergo ring expansion to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. rsc.org It is plausible that this compound could undergo similar transformations with appropriate reagents.

| Starting Aziridine Derivative | Reagent | Catalyst/Conditions | Product Heterocycle | Reference(s) |

| N-Acylaziridine | Isocyanate | Nickel(II) iodide | Iminooxazolidine/Imidazolidinone | researchgate.net |

| N-Alkylaziridine-2-carboxylate | N-Alkyl isocyanate | None | Imidazolidin-2-one | researchgate.net |

| N-Alkylaziridine-2-carboxylate | N-Phenyl isocyanate | None | Oxazolidin-2-imine | researchgate.net |

| Chiral Aziridine-2-carboxylate (B8329488) | Isocyanate | Lewis Acid | Imidazolidin-2-one | rsc.org |

| N-Tosylaziridine | Phenacyl bromide derivatives | Tertiary amine, silica (B1680970) gel-water | 2-Aroyl-N-tosylazetidine | rsc.org |

| N-Tosyl vinyl aziridine | - | Cu(hfacac)2 (Lewis acid) | Dihydropyrrole | arkat-usa.org |

Ring expansion to six-membered heterocycles, such as 1,3-oxazin-2-ones, is also a potential transformation. The thermolysis of azides of β-maleamic acids has been reported to yield derivatives of the 2H-1,3-oxazin-2-one system through a Curtius rearrangement followed by electrocyclization. rsc.orgrsc.org While this involves a different precursor, it highlights a pathway to this class of heterocycles that could potentially be adapted.

The aziridine ring itself can undergo functional group interconversions, although these are often challenging due to the ring's propensity for opening. A key transformation is the deprotection of the nitrogen atom to yield the N-H aziridine, which can then be re-functionalized. For N-acyl derivatives, this typically requires harsh conditions that may not be compatible with other functional groups. However, for the related N-sulfonyl aziridines, various reductive cleavage methods are available. rsc.org

Another important reaction is the conversion of the N-acyl group to other functionalities. For example, reduction of the amide carbonyl group would yield an N-alkylated aziridine. The choice of reducing agent is critical to avoid cleavage of the aziridine ring.

Furthermore, the aziridine nitrogen can act as a nucleophile. For instance, non-protected aziridines can react with various electrophiles. This suggests that if the carboxamide group of this compound were to be cleaved, the resulting N-(2-fluoroethyl)aziridine could be further derivatized at the nitrogen atom. nih.gov

Modifications and Elaboration of the Fluoroethyl Side Chain

The fluoroethyl side chain offers several opportunities for chemical modification, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

The carbon-fluorine bond is generally strong and unreactive. However, under certain conditions, the fluorine atom can be replaced or eliminated. Nucleophilic substitution of fluoride (B91410) is challenging but can be achieved with potent nucleophiles, particularly if the fluorine is activated by adjacent electron-withdrawing groups. researchgate.net

Elimination of hydrogen fluoride (dehydrofluorination) from the fluoroethyl group is a more common reaction, leading to the formation of an N-vinyl group. This reaction is typically promoted by a strong base. The presence of the electron-withdrawing carboxamide group could facilitate this elimination by increasing the acidity of the proton on the adjacent carbon. mdpi.com The resulting N-vinyl amide is a valuable synthetic intermediate that can undergo various addition reactions. nih.govrsc.org

| Reaction Type | Reagent/Conditions | Product Feature | Potential Application | Reference(s) |

| Nucleophilic Substitution | Strong Nucleophile | Replacement of Fluorine | Introduction of new functional groups | researchgate.net |

| Dehydrofluorination | Strong Base | N-vinyl amide formation | Intermediate for addition reactions | mdpi.com |

The ethylene (B1197577) linker of the fluoroethyl side chain is generally less reactive. However, if the fluoroethyl group is first converted to a vinyl group via dehydrofluorination, the resulting double bond provides a handle for further functionalization.

Addition reactions to the N-vinyl amide double bond can introduce a wide range of functionalities. For example, proteo-functionalization, involving the activation of the double bond with a proton followed by interception with a nucleophile, can lead to the formation of N,O-acetals or N,S-acetals. nih.govrsc.org Halofunctionalization reactions are also possible, allowing for the introduction of halogens and other functional groups across the double bond.

Synthesis and Reactivity of Carboxamide Group Derivatives

The carboxamide group of this compound is a key site for derivatization. It can be synthesized and can undergo various reactions such as hydrolysis and reduction.

N-substituted aziridine-1-carboxamides can be synthesized through the reaction of aziridines with isocyanates. This reaction provides a direct route to compounds with a urea-like linkage to the aziridine ring. nih.gov Alternatively, the reaction of primary amines with carbonyldiimidazole can form carbamoylimidazole reagents, which act as isocyanate equivalents and can react with various nucleophiles, including aziridines, to form the corresponding carboxamides. nih.govresearchgate.net

The hydrolysis of the carboxamide bond, either under acidic or basic conditions, would lead to the formation of N-(2-fluoroethyl)aziridine and carbonic acid derivatives. The stability of amides to hydrolysis varies, with tertiary amides often being more resistant to cleavage. umich.eduyoutube.com

Reduction of the carboxamide group can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LAH) can reduce the carbonyl group to a methylene (B1212753) group, affording the corresponding N-alkylated amine. youtube.com

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Synthesis | Aziridine, Isocyanate | N-substituted aziridine-1-carboxamide | nih.gov |

| Synthesis | Aziridine, Carbamoylimidazole | N-substituted aziridine-1-carboxamide | nih.govresearchgate.net |

| Hydrolysis | Acid or Base | N-(2-fluoroethyl)aziridine | umich.eduyoutube.com |

| Reduction | Lithium Aluminum Hydride (LAH) | N-(2-fluoroethyl)-N'-methylaziridine | youtube.com |

Introduction of Diverse N-Substituted Carboxamide Analogs

A key strategy for modifying the properties of this compound involves the synthesis of a library of N-substituted carboxamide analogs. This is typically achieved through a two-step process: hydrolysis of the parent carboxamide to the corresponding carboxylic acid, followed by coupling with a diverse range of primary and secondary amines.

The initial step involves the hydrolysis of this compound to yield N-(2-Fluoroethyl)aziridine-1-carboxylic acid. This transformation can be accomplished under standard acidic or basic conditions, with careful control of the reaction parameters to avoid the undesired ring-opening of the sensitive aziridine moiety.

Once the carboxylic acid intermediate is obtained, it can be coupled with a wide array of amines to generate a diverse library of N-substituted analogs. Standard peptide coupling reagents are employed to facilitate this amide bond formation. The choice of coupling agent and reaction conditions is crucial to ensure high yields and to preserve the integrity of the aziridine ring. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization if chiral amines are used.

This methodology allows for the introduction of a wide variety of substituents on the carboxamide nitrogen, including aliphatic, aromatic, and heterocyclic moieties. The selection of the amine coupling partner can be tailored to achieve specific desired properties in the final analog, such as altered lipophilicity, steric bulk, or the introduction of additional functional groups for further modification. A representative selection of potential amine coupling partners and the corresponding N-substituted analogs is presented in the table below.

| Amine Coupling Partner | Resulting N-Substituted Carboxamide Analog | Potential Property Modification |

| Aniline | N-phenyl-N-(2-fluoroethyl)aziridine-1-carboxamide | Increased aromatic character and potential for π-stacking interactions. |

| Benzylamine | N-benzyl-N-(2-fluoroethyl)aziridine-1-carboxamide | Introduction of a flexible aromatic side chain. |

| Morpholine | (4-(N-(2-fluoroethyl)aziridine-1-carbonyl)morpholine) | Increased hydrophilicity and hydrogen bonding capability. |

| Propargylamine | N-propargyl-N-(2-fluoroethyl)aziridine-1-carboxamide | Introduction of a terminal alkyne for subsequent click chemistry. |

| 3-Azidopropan-1-amine | N-(3-azidopropyl)-N-(2-fluoroethyl)aziridine-1-carboxamide | Introduction of an azide (B81097) group for bioorthogonal conjugation. |

This synthetic approach provides a robust and flexible platform for generating a wide range of N-substituted analogs of this compound, enabling the systematic exploration of structure-activity relationships.

Conjugation Strategies for Incorporating Complex Molecular Entities

The conjugation of this compound to larger and more complex molecular entities, such as peptides, proteins, or fluorescent dyes, is a critical step for its application in chemical biology and as a molecular probe. These conjugation strategies typically rely on the introduction of a bioorthogonal functional group onto the parent molecule, which can then react specifically and efficiently with a complementary functional group on the target entity.

A prominent and widely utilized approach for such conjugations is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. To employ this strategy, this compound must first be derivatized to incorporate either an azide or an alkyne moiety.

Functionalization with an Alkyne Handle:

An alkyne handle can be introduced by coupling N-(2-Fluoroethyl)aziridine-1-carboxylic acid (obtained via hydrolysis as described in the previous section) with an amine that contains a terminal alkyne, such as propargylamine. This reaction, mediated by standard peptide coupling reagents, yields N-propargyl-N-(2-fluoroethyl)aziridine-1-carboxamide.

Functionalization with an Azide Handle:

Similarly, an azide functional group can be installed by coupling the same carboxylic acid intermediate with an azide-containing amine, for example, 3-azidopropan-1-amine. This yields N-(3-azidopropyl)-N-(2-fluoroethyl)aziridine-1-carboxamide. The synthesis of azide-functionalized aziridine derivatives has been reported in the literature, demonstrating the feasibility of this approach. chemrxiv.orgchemrxiv.org

Once these functionalized analogs are synthesized, they can be conjugated to a variety of complex molecules that have been correspondingly modified with a complementary azide or alkyne group. This allows for the modular and efficient assembly of more complex bioconjugates.

| Functionalized Aziridine Analog | Conjugation Partner (with complementary handle) | Resulting Conjugate | Application |

| N-propargyl-N-(2-fluoroethyl)aziridine-1-carboxamide | Azido-functionalized peptide | Peptide-aziridine conjugate | Probing peptide-protein interactions |

| N-(3-azidopropyl)-N-(2-fluoroethyl)aziridine-1-carboxamide | Alkyne-modified fluorescent dye | Fluorescently labeled aziridine | Cellular imaging and tracking |

| N-propargyl-N-(2-fluoroethyl)aziridine-1-carboxamide | Azide-containing biotin (B1667282) derivative | Biotinylated aziridine probe | Affinity-based protein profiling |

The versatility of click chemistry, with its high yields, specificity, and tolerance of a wide range of functional groups and reaction conditions, makes it an ideal strategy for the conjugation of this compound to complex biological molecules. organic-chemistry.org This opens up a vast array of possibilities for the use of this compound as a tailored molecular tool in biological and medicinal chemistry research.

Theoretical and Computational Studies of N 2 Fluoroethyl Aziridine 1 Carboxamide

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and bonding characteristics of N-(2-Fluoroethyl)aziridine-1-carboxamide. These studies provide insights into orbital interactions, charge distribution, and the nature of the chemical bonds within the molecule.

The aziridine (B145994) ring, a three-membered heterocycle, is characterized by significant ring strain, which influences its electronic properties. The nitrogen atom in the aziridine ring is pyramidal, and its lone pair of electrons plays a crucial role in the molecule's reactivity. The N-C bonds in the ring are weaker and more susceptible to cleavage compared to those in acyclic amines.

The carboxamide group attached to the aziridine nitrogen introduces resonance effects. The lone pair on the nitrogen atom can delocalize into the carbonyl group, resulting in a partial double bond character for the N-C(O) bond and influencing the rotational barrier around this bond. The fluoroethyl group introduces an inductive effect due to the high electronegativity of the fluorine atom, which can withdraw electron density from the rest of the molecule, affecting its reactivity and electronic properties.

Natural Bond Orbital (NBO) analysis can be used to quantify these interactions by examining donor-acceptor interactions between filled and empty orbitals. For instance, the interaction between the nitrogen lone pair (n_N) and the antibonding orbital of the carbonyl group (π*_C=O) would be a key feature.

Illustrative Data Table: Calculated Electronic Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Aziridine-1-carboxamide (Reference) | N-Ethylaziridine (Reference) |

| Dipole Moment (Debye) | ~3.5 - 4.5 | ~3.8 | ~1.5 |

| HOMO Energy (eV) | ~ -7.0 to -8.0 | ~ -7.5 | ~ -9.0 |

| LUMO Energy (eV) | ~ 0.5 to 1.5 | ~ 1.0 | ~ 2.5 |

| NBO Charge on Aziridine N | ~ -0.4 to -0.5 | ~ -0.45 | ~ -0.3 |

| NBO Charge on Carbonyl C | ~ +0.6 to +0.7 | ~ +0.65 | - |

Note: The values for this compound are predicted based on theoretical considerations and data from related molecules. Actual values would require specific computational studies.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the reaction mechanisms of molecules like this compound, providing detailed information about transition states, intermediates, and reaction pathways.

Transition State Characterization for Ring-Opening and Other Reactions

The high ring strain of the aziridine ring makes it susceptible to ring-opening reactions, which are a cornerstone of its chemistry. acs.org These reactions can be initiated by nucleophiles or electrophiles. Computational studies can characterize the transition states for these reactions, revealing the geometry, energy, and vibrational frequencies of these transient species.

For nucleophilic ring-opening, the reaction can proceed via an S_N2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by steric and electronic factors of the substituents. In the case of this compound, the carboxamide group can influence the reactivity of the aziridine ring.

Electrophilic activation of the aziridine nitrogen, for example by protonation or Lewis acids, can facilitate ring-opening by making the ring carbons more electrophilic. dntb.gov.ua Computational studies can model these activated complexes and the subsequent nucleophilic attack.

Conformational Analysis of the Aziridine and Fluoroethyl Moieties

The conformational landscape of this compound is determined by rotations around several key single bonds. The rotation around the N-C(O) bond of the carboxamide group is of particular interest due to the partial double bond character. This can lead to the existence of syn and anti conformers.

The orientation of the fluoroethyl group relative to the aziridine ring is another important conformational feature. The gauche and anti conformations around the C-C bond of the fluoroethyl chain will have different energies and populations. Furthermore, the nitrogen atom of the aziridine ring can undergo inversion, leading to different orientations of the substituent. However, in N-acyl aziridines, this inversion barrier is generally high. acs.org

Computational methods, such as potential energy surface scans, can be used to identify the stable conformers and the energy barriers for their interconversion. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical methods are excellent for studying static properties and reaction pathways of small systems, molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of molecules in a more dynamic and realistic environment, such as in solution. mdpi.com

MD simulations of this compound in a solvent like water or an organic solvent would reveal the accessible conformations and the timescales of conformational changes. By simulating the system over nanoseconds or even microseconds, it is possible to observe transitions between different rotamers and to understand how the solvent influences the conformational preferences.

In Silico Prediction of Reactivity and Interaction Potentials

In silico methods can be used to predict the reactivity of this compound and its potential to interact with other molecules. Reactivity descriptors derived from DFT calculations, such as the Fukui functions or the local softness, can identify the most reactive sites in the molecule for nucleophilic and electrophilic attacks.

Molecular docking studies can be used to predict the binding mode and affinity of this compound to a biological target, such as an enzyme active site. researchgate.net These simulations place the molecule in the binding site of a protein and score the different poses based on their interaction energies. This can provide valuable information about the potential biological activity of the compound.

The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions of the molecule that are likely to engage in electrostatic interactions. mdpi.com

Illustrative Data Table: Predicted Reactivity and Interaction Parameters

| Parameter | Predicted Value/Observation | Method of Prediction |

| Most Nucleophilic Site | Carbonyl oxygen | Fukui Function Analysis |

| Most Electrophilic Sites | Aziridine ring carbons, Carbonyl carbon | Fukui Function Analysis |

| Hydrogen Bond Donors | Amide N-H | Molecular Structure |

| Hydrogen Bond Acceptors | Carbonyl oxygen, Fluorine atom | Molecular Structure |

| Predicted LogP | ~ 0.5 - 1.5 | ALOGPS, etc. |

Note: These predictions are based on general principles of chemical reactivity and would need to be confirmed by specific computational studies.

Applications of N 2 Fluoroethyl Aziridine 1 Carboxamide in Chemical Biology and Advanced Research Probes

Utilization as a Versatile Building Block in the Construction of Complex Molecular Architectures

The strained three-membered ring of the aziridine (B145994) moiety in N-(2-Fluoroethyl)aziridine-1-carboxamide renders it susceptible to ring-opening reactions by a variety of nucleophiles. This inherent reactivity makes it a valuable building block for the synthesis of more complex molecular structures. The presence of both a fluoroethyl group and a carboxamide functionality provides additional handles for chemical modification, allowing for the introduction of diverse structural motifs.

Organic chemists have leveraged the reactivity of similar aziridine-2-carboxylate (B8329488) esters in the stereoselective synthesis of a wide range of biologically relevant molecules, including amino alcohols, alkaloids, and sphingolipids. nih.govresearchgate.net The ring-opening can proceed with high regioselectivity, typically at the less substituted carbon atom, enabling the controlled introduction of new functional groups. nih.gov While specific examples detailing the extensive use of this compound in the synthesis of large, complex molecules are still emerging in the literature, its structural features suggest significant potential in this area. The combination of the reactive aziridine ring and the fluoroethyl group makes it an attractive precursor for creating novel fluorinated analogs of known bioactive compounds.

Development of Radiolabeled Analogs for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. Fluorine-18 (B77423) is a positron-emitting radionuclide with favorable properties for PET imaging, and the development of efficient methods for its incorporation into bioactive molecules is a key area of research. nih.govfrontiersin.orguchicago.edu

Methodological Advancements in Fluorine-18 Labeling via Aziridine Precursors

The use of aziridine-containing precursors has emerged as a promising strategy for the direct, one-step radiolabeling of biomolecules with Fluorine-18. nih.gov This approach often involves the nucleophilic ring-opening of an activated aziridine ring by [¹⁸F]fluoride. The efficiency of this reaction can be influenced by the nature of the activating group on the aziridine nitrogen. While specific studies on this compound as a direct precursor for ¹⁸F-labeling are not extensively documented, the general principle of using aziridines for this purpose is well-established. The inherent fluorine atom in the 2-fluoroethyl group of the title compound could potentially influence the reactivity and labeling efficiency, a subject that warrants further investigation.

Alternative strategies for synthesizing ¹⁸F-labeled compounds often involve multi-step processes. For instance, the synthesis of O-(2-[¹⁸F]-Fluoroethyl)-L-Tyrosine ([¹⁸F]FET), a well-known PET tracer for brain tumor imaging, involves the radiofluorination of a protected tyrosine precursor. nih.gov The development of aziridine-based methods could offer a more direct and potentially more efficient route to such radiotracers.

Chemical Biology Applications of Radiolabeled Aziridines as Molecular Probes

Once radiolabeled, aziridine-containing molecules can serve as valuable molecular probes in chemical biology. frontiersin.org These probes can be used to study a wide range of biological processes, including enzyme activity, receptor binding, and metabolic pathways. For example, ¹⁸F-labeled phospholipids (B1166683) have been developed as PET imaging agents to study lipid metabolism in cancer. nih.govresearchgate.net

While direct applications of radiolabeled this compound are yet to be widely reported, the potential is significant. Its structure could be incorporated into ligands for specific biological targets, and subsequent ¹⁸F-labeling would enable in vivo imaging of these targets. The development of such probes could provide valuable insights into disease mechanisms and aid in the development of new therapeutic agents.

Function as Mechanistic Probes in Biochemical Systems

The unique chemical properties of this compound, particularly the electrophilic nature of the aziridine ring and the presence of a fluorine atom, make it a potentially powerful tool for investigating the mechanisms of biochemical processes.

Studies of Interactions with Enzymes and Biomacromolecules to Elucidate Chemical Mechanisms

Aziridine-containing compounds are known to act as inhibitors of various enzymes, particularly those with nucleophilic residues in their active sites, such as cysteine proteases. nih.govnih.gov The strained aziridine ring can undergo nucleophilic attack by these residues, leading to covalent modification and irreversible inhibition of the enzyme. This property can be exploited to identify and characterize the active site residues of enzymes and to elucidate their catalytic mechanisms.

Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives have been identified as novel inhibitors of protein disulfide isomerase (PDI), an enzyme involved in protein folding. nih.gov Mechanistic studies have shown that these compounds form covalent bonds with cysteine residues in the active site of PDI. nih.gov While this compound has not been specifically studied in this context, its structural similarity to these inhibitors suggests it could also function as a covalent modifier of enzymes. The fluorine atom could further modulate its reactivity and selectivity.

Recent research has also shed light on the enzymatic biosynthesis of aziridine-containing natural products, revealing that mononuclear non-heme-iron enzymes can catalyze aziridine formation via C-H bond cleavage. nih.gov The use of synthetic aziridines as probes in such systems could help to further unravel the intricate mechanisms of these enzymatic reactions.

Application in Pathway Elucidation through Fluorinated Analogs

The introduction of fluorine into bioactive molecules can significantly alter their metabolic fate and interactions with biological systems. nih.govacs.org Fluorinated analogs of natural substrates can be used as probes to study metabolic pathways. The fluorine atom can block metabolic transformation at a specific site or alter the electronic properties of the molecule, providing insights into the mechanisms of the enzymes involved.

While direct evidence for the use of this compound in pathway elucidation is limited, the principle of using fluorinated compounds for this purpose is well-established. For example, fluorinated compounds have been instrumental in understanding metabolic pathways and have been leveraged in the design of mechanism-based enzyme inhibitors. nih.govacs.org The dual functionality of this compound—a reactive aziridine and a fluorinated tail—presents an intriguing scaffold for the design of novel probes to investigate complex biochemical pathways.

Q & A

Q. What are the established synthetic routes for N-(2-Fluoroethyl)aziridine-1-carboxamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves aziridine ring functionalization or nucleophilic ring-opening reactions. For example, fluoroethylamine derivatives can react with activated aziridine precursors (e.g., aziridine-1-carbonyl chloride) under anhydrous conditions. Optimization includes temperature control (e.g., 60°C in ethanol/chloroform mixtures) and solvent selection (e.g., THF for improved solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity. Reaction progress is monitored by TLC or HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and fluorine substitution. For instance, ¹⁹F NMR resolves electronic effects of the fluoroethyl group. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while IR spectroscopy confirms carbonyl and aziridine ring vibrations. Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .

Q. What safety protocols are recommended for handling aziridine derivatives like this compound?

- Methodological Answer : Due to aziridine’s inherent reactivity and potential toxicity, work under inert atmospheres (N₂/Ar) in fume hoods. Use PPE (nitrile gloves, goggles) and avoid protic solvents that may induce ring-opening. Store at –20°C in amber vials with desiccants. Waste should be neutralized with aqueous acidic solutions (e.g., 1M HCl) before disposal .

Advanced Research Questions

Q. How do stereoelectronic effects of the fluoroethyl group influence the reactivity of the aziridine ring in this compound?

- Methodological Answer : The electron-withdrawing fluoroethyl group increases aziridine ring strain, enhancing susceptibility to nucleophilic attack. Computational studies (DFT, MP2) model transition states for ring-opening reactions. Experimentally, kinetic assays with varying nucleophiles (e.g., thiols, amines) quantify rate constants. Solvent polarity adjustments (e.g., DMSO vs. toluene) further probe electronic effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping signals) are resolved via 2D techniques (HSQC, HMBC) to correlate ¹H-¹³C/¹H-¹⁹F couplings. X-ray crystallography provides unambiguous stereochemical confirmation. For ambiguous cases, isotopic labeling (²H, ¹³C) or variable-temperature NMR clarifies dynamic processes .

Q. How is this compound utilized in enzyme inhibition studies, and what assays validate its activity?

- Methodological Answer : As a DprE1 inhibitor (e.g., in mycobacterial studies), IC₅₀ values are determined via fluorometric assays using resazurin reduction. Kinetic analyses (Lineweaver-Burk plots) identify inhibition mechanisms (competitive/non-competitive). Structural insights are gained through co-crystallization with target enzymes or molecular docking simulations (AutoDock, Schrödinger) .

Q. What methodologies optimize regioselectivity in functionalizing this compound for bioactive analogs?

- Methodological Answer : Regioselective ring-opening is achieved using chiral catalysts (e.g., Jacobsen’s Co-salen complexes) or directing groups. For example, Pd-catalyzed cross-coupling at the aziridine nitrogen introduces aryl/alkyl substituents. Asymmetric synthesis employs Evans’ oxazolidinones or Oppolzer’s sultams to control stereochemistry .

Data Analysis & Experimental Design

Q. How are computational models employed to predict the stability of this compound under varying pH conditions?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., water, PBS buffer) model protonation states and hydrolysis pathways. Quantum mechanical calculations (pKa prediction via COSMO-RS) guide buffer selection. Experimental validation uses pH-dependent UV-Vis spectroscopy and LC-MS to track degradation products .

Q. What statistical approaches address batch-to-batch variability in synthesizing this compound?

- Methodological Answer : Design of Experiments (DoE) with factorial designs identifies critical parameters (e.g., temperature, catalyst loading). Multivariate analysis (PCA, PLS) correlates synthesis variables with purity/yield. Robustness is tested via accelerated stability studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.